Udp-maglal

説明

Contextualization within Nucleotide Sugar Biology and Bacterial Cell Wall Biosynthesis

Nucleotide sugars represent activated forms of monosaccharides, serving as glycosyl donors in various glycosylation reactions catalyzed by glycosyltransferases across biological systems wikipedia.org. In bacteria, a diverse array of nucleotide-activated sugars exists, far exceeding the number found in animal cells, highlighting their extensive involvement in the biosynthesis of complex cell wall polysaccharides guidetopharmacology.org. Uridine diphosphate (UDP)-sugars are among the most common nucleotide sugar donors, widely participating in glycan synthesis guidetopharmacology.org.

The biosynthesis of the bacterial cell wall peptidoglycan is a multi-step process that commences in the cytoplasm. It begins with the formation of UDP-N-acetylglucosamine (UDP-GlcNAc) from fructose-6-phosphate, L-glutamine, and UTP through the sequential action of enzymes like GlmS, GlmM, and GlmU. Subsequently, UDP-N-acetylmuramic acid (UDP-MurNAc) is formed from UDP-GlcNAc and phosphoenolpyruvate by the catalytic activity of MurA and MurB, marking the first committed step in peptidoglycan biosynthesis. This UDP-MurNAc then serves as the foundation for the sequential addition of amino acids, forming a short peptide chain.

Fundamental Role as a Precursor Molecule in Peptidoglycan Assembly

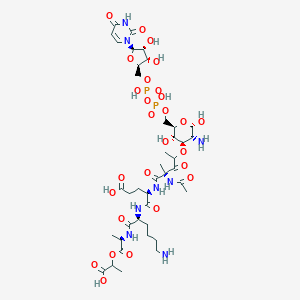

UDP-MAGLAL is a crucial precursor in the construction of the peptidoglycan layer, which is essential for maintaining the structural integrity and shape of bacteria. Structurally, this compound consists of a uridine diphosphate (UDP) moiety linked to N-acetylmuramic acid (MurNAc), which is further connected to a short peptide chain. This peptide chain typically comprises L-alanine, D-glutamic acid, L-lysine, and D-alanine, with the distinctive feature of this compound being that the terminal D-alanine is replaced by a lactate group.

The synthesis of the peptide moiety attached to UDP-MurNAc is carried out by a series of ATP-dependent ligases, collectively known as Mur ligases (MurC, MurD, MurE, and MurF). These enzymes are responsible for the successive additions of L-alanine, D-glutamic acid, and either meso-diaminopimelic acid or L-lysine, and finally D-alanyl-D-alanine to UDP-MurNAc, leading to the formation of UDP-MurNAc-pentapeptide, also known as Park's nucleotide. This compound represents a specific variant of this precursor where the final D-alanine is substituted by a lactate.

This precursor molecule is then transferred to the bacterial membrane, where further modifications occur, such as the replacement of the lactate group by a pentaglycine chain (in some bacteria) or other amino acids, depending on the bacterial species. The resulting molecule is subsequently incorporated into the growing peptidoglycan chain through transglycosylation and transpeptidation reactions, processes critical for strengthening the bacterial cell wall. Understanding the role and structure of this compound is significant for the development of new antimicrobial therapies, as targeting its biosynthesis pathway can effectively inhibit bacterial growth.

Historical Perspective on the Elucidation of Peptidoglycan Precursors

The understanding of peptidoglycan and its precursors evolved significantly with key discoveries in the mid-20th century. The elucidation of the mode of action of penicillin and the isolation of a lysozyme-sensitive rigid layer from bacteria were pivotal in identifying peptidoglycan as an essential constituent of bacterial cell walls.

Early research in the 1960s began to uncover the soluble nucleotide precursors involved in peptidoglycan synthesis. The existence of lipid intermediates, such as Lipid I, was reported by Chatterjee & Park (1964) and Struve & Neuhaus (1965). Subsequently, Anderson et al. (1965) identified Lipid I as a lipid intermediate formed by the transfer of the phospho-MurNAc-pentapeptide moiety from UDP-MurNAc-pentapeptide onto a lipid fraction, with the concomitant release of UMP. The lipid structure itself was elucidated by Higashi in 1967, identifying it as a C55 isoprenoid alcohol phosphate, undecaprenyl phosphate (C55-P).

The discovery of UDP-MurNAc-pentapeptide, often referred to as Park's nucleotide, was a landmark in understanding the cytoplasmic phase of peptidoglycan biosynthesis. This soluble precursor, assembled through the sequential action of Mur ligases, provided a clear pathway for the initial steps of cell wall construction before the membrane-associated reactions. The continued research into these precursors, including specific variants like this compound, remains an active area of study with implications for developing novel antibacterial strategies.

Compound Names and PubChem CIDs

特性

CAS番号 |

144483-60-3 |

|---|---|

分子式 |

C40H64N8O27P2 |

分子量 |

1150.9 g/mol |

IUPAC名 |

(4R)-4-[[(2R)-2-acetamido-4-[(2R,3S,4R,5R,6S)-5-amino-2-[[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-3,6-dihydroxyoxan-4-yl]oxy-2-methyl-3-oxopentanoyl]amino]-5-[[(2S)-6-amino-1-[[(2R)-1-(1-carboxyethoxy)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C40H64N8O27P2/c1-16(36(61)72-18(3)35(59)60)43-32(57)20(8-6-7-12-41)44-33(58)21(9-10-25(51)52)45-38(63)40(5,47-19(4)49)31(56)17(2)71-30-26(42)37(62)74-23(28(30)54)15-70-77(67,68)75-76(65,66)69-14-22-27(53)29(55)34(73-22)48-13-11-24(50)46-39(48)64/h11,13,16-18,20-23,26-30,34,37,53-55,62H,6-10,12,14-15,41-42H2,1-5H3,(H,43,57)(H,44,58)(H,45,63)(H,47,49)(H,51,52)(H,59,60)(H,65,66)(H,67,68)(H,46,50,64)/t16-,17?,18?,20+,21-,22-,23-,26-,27-,28-,29-,30-,34-,37+,40-/m1/s1 |

InChIキー |

GFGPEHFGVYXGBT-JGPAWFIQSA-N |

SMILES |

CC(C(=O)OC(C)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(C)(C(=O)C(C)OC1C(C(OC(C1O)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)O)N)NC(=O)C |

異性体SMILES |

C[C@H](C(=O)OC(C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@@H](CCC(=O)O)NC(=O)[C@@](C)(C(=O)C(C)O[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O)COP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)O)N)NC(=O)C |

正規SMILES |

CC(C(=O)OC(C)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(C)(C(=O)C(C)OC1C(C(OC(C1O)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)O)N)NC(=O)C |

同義語 |

UDP-MAGLAL UDP-MurNAc-Ala-Glu-Lys-Ala-lactate UDP-N-acetylmuramyl-Ala-Glu-Lys-Ala-lactate UDP-N-acetylmuramyl-alanyl-glutamyl-lysyl-alanyl-lactate |

製品の起源 |

United States |

Biosynthesis Pathway of Udp-maglal and Its Immediate Precursors

Initial Stages of Peptidoglycan Precursor Formation

The cytoplasmic biosynthesis of peptidoglycan precursors begins with the formation of UDP-N-acetylglucosamine, which then undergoes modifications to yield UDP-N-acetylmuramic acid.

Formation of UDP-N-Acetylglucosamine.

The biosynthesis of uridine diphosphate-N-acetylglucosamine (UDP-GlcNAc) in bacteria is a multi-step process initiated from D-fructose-6-phosphate, glutamine, acetyl-CoA, and UTP. This pathway involves four successive enzymatic activities. The first enzyme, glucosamine-6-phosphate synthase (GlmS), catalyzes the conversion of D-fructose-6-phosphate and L-glutamine into D-glucosamine-6-phosphate. Subsequently, phosphoglucosamine mutase (GlmM) converts D-glucosamine-6-phosphate to D-glucosamine-1-phosphate. The final two steps are catalyzed by the bifunctional enzyme glucosamine-1-phosphate acetyltransferase/N-acetylglucosamine-1-phosphate uridyltransferase (GlmU), which first acetylates D-glucosamine-1-phosphate to N-acetylglucosamine-1-phosphate, and then transfers a UMP moiety from UTP to form UDP-N-acetylglucosamine. oup.comwikipedia.orgnih.govreactome.org

Enolpyruvyl Transfer to Yield UDP-N-Acetylmuramic Acid (UDP-MurNAc) by MurA.

Following the formation of UDP-GlcNAc, the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase, known as MurA (EC 2.5.1.7), catalyzes the first committed step in the peptidoglycan pathway. MurA facilitates the transfer of an enolpyruvyl moiety from phosphoenolpyruvate (PEP) to the 3'-hydroxyl group of UDP-GlcNAc. This reaction results in the formation of UDP-N-acetylglucosamine-enolpyruvate (also referred to as UDP-N-acetlyenolpyruvoylglucosamine) and the release of inorganic phosphate. oup.comnih.govnih.govresearchgate.netresearchgate.net The mechanism of MurA involves an addition-elimination reaction. oup.com

Reductive Conversion of UDP-MurNAc by MurB.

The product of the MurA reaction, UDP-N-acetylglucosamine-enolpyruvate, then undergoes a stereoselective reduction catalyzed by UDP-N-acetylenolpyruvoylglucosamine reductase, or MurB (EC 1.3.1.98). This enzyme utilizes NADPH as a cofactor and involves an enzyme-bound flavin adenine dinucleotide (FAD) as a redox intermediate. mdpi.comchemrxiv.orgebi.ac.uk The MurB-catalyzed mechanism proceeds in two half-reactions: initially, NADPH binds to MurB, and a hydride is transferred from NADPH to the N5 of the enzyme-bound FAD, reducing it to FADH2 and releasing NADP+. Subsequently, UDP-GlcNAc-enolpyruvate binds, and a hydride is transferred from FADH2 to the C-3 of the enolpyruvyl moiety, followed by protonation at C-2 to yield UDP-N-acetylmuramic acid (UDP-MurNAc). mdpi.comchemrxiv.orgebi.ac.uk

Sequential Enzymatic Ligation of Amino Acids to UDP-MurNAc.

Once UDP-MurNAc is formed, a series of ATP-dependent ligases sequentially add amino acids to construct the peptide side chain, which is crucial for the structural integrity of the bacterial cell wall. oup.commdpi.com

ATP-Dependent Mur Ligase Family (MurC, MurD, MurE, MurF) Involvement.

The Mur ligase family, comprising MurC, MurD, MurE, and MurF, consists of ATP-dependent enzymes responsible for the stepwise assembly of the peptidoglycan peptide stem in the bacterial cytoplasm. mdpi.compnas.orgnih.govnih.govosti.govnih.govnih.gov These enzymes catalyze the formation of amide or peptide bonds with the concomitant hydrolysis of ATP to ADP and inorganic phosphate. oup.comnih.govnih.gov A common reaction mechanism shared among these ligases involves the initial activation of the carboxyl group of the UDP-precursor by ATP, leading to the formation of an acyl phosphate intermediate. This intermediate then undergoes a nucleophilic attack by the amino group of the incoming amino acid or dipeptide, resulting in the formation of the peptide bond. oup.commdpi.comnih.govnih.govmicrobiologyresearch.org Structurally, Mur ligases typically possess three domains: an N-terminal domain involved in binding the UDP-sugar substrate, a central domain responsible for ATP binding, and a C-terminal domain that accommodates the specific amino acid or dipeptide substrate. nih.govnih.gov

Specificity and Reaction Mechanism of UDP-N-Acetylmuramoyl-L-Alanine:D-Glutamate Ligase (MurD).

UDP-N-acetylmuramoyl-L-alanine:D-glutamate ligase (MurD, EC 6.3.2.9) is a key enzyme in the peptidoglycan biosynthesis pathway. It catalyzes the addition of D-glutamate to the nucleotide precursor UDP-N-acetylmuramoyl-L-alanine (UMA), forming UDP-N-acetylmuramoyl-L-alanyl-D-glutamate (UMAG). This reaction is coupled with the hydrolysis of ATP to ADP and inorganic phosphate. nih.govnih.govwikipedia.orgnih.govrcsb.orgembopress.orgontosight.ai The catalytic mechanism of MurD involves the phosphorylation of the C-terminal carboxylate group of UMA by the gamma-phosphate of ATP, which generates an acyl-phosphate intermediate. Subsequently, the amino group of D-glutamate performs a nucleophilic attack on this activated acyl-phosphate, leading to the formation of the peptide bond and the release of UMAG. nih.govrcsb.orgembopress.org Divalent cations, such as magnesium (Mg2+), are essential for the enzymatic activity of MurD. oup.comnih.gov

Terminal Ligation and Lactate Derivatization to Form UDP-MAGLAL.

In the canonical bacterial peptidoglycan biosynthesis pathway, the next and often final cytoplasmic step involves the enzyme MurF (UDP-N-acetylmuramoyl-tripeptide—D-alanyl-D-alanine ligase). MurF catalyzes the addition of a D-alanyl-D-alanine dipeptide to the UDP-N-acetylmuramoyl-tripeptide, forming the UDP-N-acetylmuramoyl-pentapeptide, a key precursor for peptidoglycan synthesis. nih.govfishersci.co.uknih.govwikipedia.org

However, this compound distinguishes itself by having a lactate group at the terminal position of its peptide chain, specifically replacing the last D-alanine. nih.gov While the general Mur ligase pathway outlines the formation of the UDP-MurNAc-tripeptide, the precise enzymatic machinery responsible for the "lactate derivatization" that results in the replacement of the terminal D-alanine with a lactate group in this compound, as opposed to the standard D-alanyl-D-alanine addition, is not explicitly detailed in the provided research findings. This suggests a specific modification or an alternative enzymatic step that deviates from the conventional MurF-catalyzed reaction to incorporate or substitute the lactate moiety at the terminal end of the peptide. nih.gov

Metabolic Integration and Downstream Processing of Udp-maglal in Bacterial Cell Wall Synthesis

Translocation Mechanisms of Peptidoglycan Precursors to the Bacterial Membrane.

The initial stages of peptidoglycan synthesis occur in the cytoplasm, leading to the formation of nucleotide-linked precursors such as UDP-N-acetylmuramyl-pentapeptide (UDP-MurNAc-pentapeptide) and UDP-N-acetylglucosamine (UDP-GlcNAc). UDP-MAGLAL, being a variant of UDP-MurNAc-pentapeptide where the terminal D-alanine is replaced by a lactate group, is synthesized in the cytoplasm. For these precursors to be incorporated into the growing cell wall, they must be translocated across the cytoplasmic membrane. This crucial step involves a lipid carrier molecule known as undecaprenyl phosphate (C55-P or bactoprenol phosphate).

The translocation process begins with the enzyme phospho-MurNAc-pentapeptide translocase (MraY), an integral membrane enzyme, which catalyzes the transfer of the phospho-MurNAc-pentapeptide moiety from UDP-MurNAc-pentapeptide (or this compound in this specific context) to C55-P. This reaction yields uridine monophosphate (UMP) and undecaprenyl-pyrophosphoryl-MurNAc-pentapeptide, commonly known as Lipid I. Subsequently, the glycosyltransferase MurG transfers an N-acetylglucosamine (GlcNAc) moiety from UDP-GlcNAc to Lipid I, resulting in the formation of Lipid II (undecaprenyl-pyrophosphoryl-MurNAc-(pentapeptide)-GlcNAc). Lipid II is the complete disaccharide-pentapeptide precursor unit that is then transported across the membrane to the periplasmic surface, ready for polymerization into the peptidoglycan matrix. The regeneration of undecaprenyl phosphate from undecaprenyl pyrophosphate (C55-PP) by undecaprenyl pyrophosphate phosphatase (UppP) is also vital for the continuous cycle of precursor transport.

Polymerization and Cross-linking Reactions in Peptidoglycan Layer Formation.

Once the Lipid II precursor, containing the this compound derived unit, reaches the periplasmic space, it undergoes polymerization and cross-linking reactions to form the robust peptidoglycan layer. These reactions are catalyzed by a class of enzymes known as Penicillin-Binding Proteins (PBPs), which possess both transglycosylase and transpeptidase activities.

Glycosyltransferase-Mediated Transglycosylation Reactions.

Transglycosylation is the process by which the disaccharide units of Lipid II are polymerized to form linear glycan strands. Glycosyltransferases, often part of the PBP complex, catalyze the formation of glycosidic bonds between the N-acetylglucosamine (GlcNAc) and N-acetylmuramic acid (MurNAc) residues of incoming Lipid II units and the nascent peptidoglycan chain. Specifically, the hydroxyl group of the GlcNAc will attach to the MurNAc in the glycan, displacing the lipid-PP from the glycan chain. This sequential addition of disaccharide units extends the glycan backbone of the peptidoglycan layer.

Transpeptidase-Catalyzed Cross-linking Reactions.

Following the formation of glycan strands, transpeptidase enzymes, also primarily PBPs, catalyze the crucial cross-linking reactions that provide the peptidoglycan layer with its immense strength and rigidity. This reaction typically involves the formation of a new peptide bond between the peptide side chains of adjacent glycan strands. In many bacteria, this process involves the cleavage of the terminal D-Ala-D-Ala dipeptide from one stem peptide (the donor peptide) and the formation of a new peptide bond with an amino group of a neighboring stem peptide or a cross-bridge (the acceptor peptide). The energy required for this bond formation is derived from the hydrolysis of the D-Ala-D-Ala bond. For this compound, where the terminal D-alanine is replaced by a lactate group, the specific mechanism of cross-linking would adapt to this structural variation, potentially involving the L-lysine residue in the peptide chain or an interpeptide bridge, depending on the bacterial species. The result is a highly cross-linked, mesh-like structure that provides mechanical strength and maintains cell shape.

Species-Specific Variations in Peptidoglycan Side Chain Composition and Linkages.

While the fundamental architecture of peptidoglycan, comprising alternating GlcNAc and MurNAc residues, is conserved across most bacterial species, significant variations exist in the composition and linkages of the peptide side chains. These species-specific differences are particularly evident in the amino acid sequence of the stem peptide and the nature of the interpeptide bridge that mediates cross-linking.

This compound itself represents a specific variation, as its peptide chain consists of L-alanine, D-glutamic acid, L-lysine, and D-alanine, with the final D-alanine being replaced by a lactate group. In many common peptidoglycan precursors, the peptide side chain terminates in a D-Ala-D-Ala dipeptide, which is the target for transpeptidase activity. However, in some bacteria, the lactate group in this compound might be further modified or replaced. For instance, in Staphylococcus aureus, a pentaglycine chain is often added to the L-lysine residue of the MurNAc-linked peptide, forming a cross-bridge that then links to the D-alanine of an adjacent peptide. Other bacteria may utilize different amino acids or short peptides as cross-bridges, leading to diverse peptidoglycan structures. These variations in side chain composition and cross-linking patterns contribute to the unique cell wall characteristics of different bacterial species and can influence their susceptibility to various antibiotics.

Enzymological and Mechanistic Studies of Udp-maglal-interacting Enzymes

Kinetic and Mechanistic Characterization of Transpeptidases.

Transpeptidases, often referred to as Penicillin-Binding Proteins (PBPs), are crucial enzymes that catalyze the final cross-linking step in peptidoglycan biosynthesis, forming a robust, three-dimensional mesh-like layer ontosight.aiwikipedia.orgresearchgate.net. This process is essential for maintaining cell wall strength and integrity ontosight.aiwikipedia.org.

Transpeptidases facilitate the formation of peptide bonds between adjacent peptidoglycan strands, which is critical for cell wall rigidity ontosight.aiwikipedia.org. The typical acyl donor substrate for these enzymes is a peptidoglycan precursor ending in a D-Ala-D-Ala dipeptide wikipedia.orgoup.comportlandpress.com. The transpeptidation reaction involves the cleavage of the terminal D-Ala-D-Ala bond, with the penultimate D-alanine forming a new peptide bond with an amino group from a neighboring peptide stem, often a diamino acid like meso-diaminopimelic acid or L-lysine wikipedia.orgoup.comportlandpress.comquora.com. UDP-MAGLAL serves as a precursor in this pathway, ultimately contributing to the formation of these cross-linkable peptidoglycan units ontosight.ai. Beta-lactam antibiotics exert their antibacterial effect by mimicking the D-Ala-D-Ala moiety, thereby acting as suicide substrates that inhibit transpeptidases wikipedia.orgoup.com.

The catalytic mechanism of transpeptidases involves the formation of a covalent acyl-enzyme intermediate. The active site serine residue of the transpeptidase attacks the carbonyl carbon of the D-Ala-D-Ala bond, releasing the terminal D-alanine. Subsequently, an amino acceptor (e.g., the amino group of a meso-diaminopimelic acid residue from another peptidoglycan strand) attacks the acyl-enzyme intermediate, forming a new peptide bond and regenerating the free enzyme ontosight.aiwikipedia.org. This transpeptidation reaction results in the cross-linking of peptidoglycan chains, which is vital for the structural integrity of the bacterial cell wall ontosight.ai.

Substrate Recognition and Binding with this compound-Derived Moieties.

Structural and Functional Analyses of Mur Ligases Involved in this compound Biosynthesis.

The Mur ligases (MurC, MurD, MurE, and MurF) are a family of essential cytoplasmic enzymes responsible for the sequential addition of amino acids to the UDP-N-acetylmuramic acid (UDP-MurNAc) precursor, thereby forming the peptide stem of peptidoglycan oup.comwikipedia.orgebi.ac.ukplos.orgresearchgate.net. This stepwise assembly leads to the formation of the UDP-MurNAc-pentapeptide, which includes the components found in this compound ontosight.aioup.com.

MurC catalyzes the addition of L-alanine to UDP-MurNAc, forming UDP-MurNAc-L-Ala oup.comwikipedia.orgebi.ac.ukresearchgate.netnih.gov.

MurD adds D-glutamic acid to UDP-MurNAc-L-Ala, yielding UDP-MurNAc-L-Ala-D-Glu oup.comwikipedia.orgplos.orgresearchgate.netnih.gov.

MurE incorporates a diamino acid, such as meso-diaminopimelic acid or L-lysine, to form UDP-MurNAc-L-Ala-D-Glu-diamino acid oup.comwikipedia.orgnih.gov. In the case of this compound, L-lysine is specified as the third amino acid ontosight.ai.

MurF typically adds the D-Ala-D-Ala dipeptide to the growing peptide chain, completing the pentapeptide oup.comwikipedia.orgoup.com. The final structure of this compound, however, features a lactate group in place of the last D-alanine ontosight.ai.

Mur ligases share a common structural architecture, typically comprising three distinct domains: an N-terminal domain responsible for binding the UDP-MurNAc substrate, a central ATP-binding (ATPase) domain, and a C-terminal domain involved in binding the incoming amino acid or dipeptide wikipedia.orgnih.gov. For instance, the crystal structure of Escherichia coli MurD ligase complexed with UDP-MurNAc-L-Ala, ADP, and Mg²⁺ has provided insights into its active site oup.com. These enzymes activate the carboxyl group of the UDP-precursor via ATP to form an acyl phosphate intermediate, which is then attacked by the amino group of the incoming amino acid or dipeptide oup.com.

Structural and biochemical studies have revealed that Mur ligases undergo significant conformational changes upon substrate binding. For example, MurD transitions between open, ligand-free forms and closed, substrate-bound conformations oup.complos.org. The binding of ligands, particularly ATP, the UDP-precursor, and the amino acid, induces these conformational shifts, leading to the closure of the active site and facilitating catalysis plos.org. The kinetic mechanism for MurC and MurF has been established as strictly ordered, with ATP binding first, followed by the UDP-precursor, and then the amino acid or dipeptide plos.org. This ordered binding mechanism is inferred for other Mur ligases, including MurD, based on observed open and closed conformations plos.org.

Elucidation of Active Site Architecture and Substrate Binding Pockets.

Characterization of Enzymes Modifying the Lactate Group in this compound.

This compound is defined as UDP-N-acetylmuramyl-Ala-Glu-Lys-Ala-lactate, where the lactate group replaces the terminal D-alanine typically found in peptidoglycan precursors ontosight.ai. Following its synthesis, this precursor is transferred to the bacterial membrane. At this stage, the lactate group can be replaced by other moieties, such as a pentaglycine chain or other amino acids, depending on the specific bacterial species ontosight.ai. While the exact enzymes responsible for this specific replacement of the lactate group within the this compound derived moiety are not explicitly detailed in the provided search results, this modification highlights a key enzymatic step in tailoring the peptidoglycan structure for different bacterial species ontosight.ai.

Regulation of Udp-maglal Biosynthesis and Peptidoglycan Precursor Flux

Allosteric and Feedback Regulation of Key Biosynthetic Enzymes.

MurA (UDP-N-acetylglucosamine 1-carboxyvinyltransferase, also known as enolpyruvyl-UDP-GlcNAc synthase) catalyzes the first committed step in peptidoglycan biosynthesis. nih.govoup.comwikipedia.org This enzyme converts UDP-N-acetylglucosamine (UDP-GlcNAc) and phosphoenolpyruvate (PEP) into UDP-GlcNAc-enolpyruvate, which is subsequently reduced by MurB to form UDP-MurNAc. nih.govoup.comwikipedia.org

A critical feedback mechanism involves the product of the subsequent step, UDP-MurNAc, which acts as a potent inhibitor of MurA. oup.comacs.orgcapes.gov.br Research has shown that UDP-MurNAc binds tightly to Escherichia coli MurA, with a dissociation constant (Kd) of 0.94 ± 0.04 µM, as determined by fluorescence titrations. acs.orgcapes.gov.br This tight binding suggests a physiological role for UDP-MurNAc in regulating the early stages of peptidoglycan nucleotide precursor synthesis. acs.orgcapes.gov.br The inhibition pattern of MurA by UDP-MurNAc is competitive with respect to PEP and either competitive or noncompetitive with UDP-GlcNAc, indicating a complex allosteric interaction that modulates enzyme activity based on downstream product availability. acs.orgcapes.gov.br This feedback inhibition ensures that the initial steps of peptidoglycan synthesis are slowed down when sufficient UDP-MurNAc, a direct precursor to UDP-MAGLAL, has been produced. acs.orgcapes.gov.br Beyond allosteric regulation, MurA activity can also be controlled through post-translational modifications such as phosphorylation, as observed in Enterococcus faecalis, providing an additional layer of regulatory complexity. acs.org

The table below summarizes key kinetic parameters related to MurA inhibition by UDP-MurNAc:

| Parameter | Value | Enzyme/Compound | Reference |

| Kd (UDP-MurNAc to MurA) | 0.94 ± 0.04 µM | MurA, UDP-MurNAc | acs.orgcapes.gov.br |

| Inhibition Type (vs. PEP) | Competitive | MurA, UDP-MurNAc | acs.orgcapes.gov.br |

| Inhibition Type (vs. UDP-GlcNAc) | Competitive or Noncompetitive | MurA, UDP-MurNAc | acs.orgcapes.gov.br |

Transcriptional and Translational Control of Gene Expression for Pathway Enzymes.

The regulation of peptidoglycan synthesis extends to the control of gene expression at both transcriptional and translational levels, ensuring appropriate enzyme abundance for cell wall biogenesis. nih.gov This control is vital for coordinating cell wall growth with the bacterial cell cycle and in response to varying environmental conditions. nih.gov

A significant example of this control is found in the division cell wall (dcw) gene cluster in Escherichia coli. This operon, encompassing 16 genes, is crucial for both cell division and peptidoglycan synthesis, including genes for Mur ligases (murE, murF, murD), MurG, and DdlB. smpdb.ca The entire dcw operon can be transcribed simultaneously, but its expression is subject to regulation by several factors. The transcriptional regulator protein MraZ, encoded by the first gene in the operon, can repress its transcription. smpdb.ca Additionally, the LexA repressor protein can inhibit the promoter upstream of ftsL within this operon, thereby halting transcription when DNA replication is stalled. smpdb.ca Further regulatory elements include SdiA, which can repress transcription of genes downstream of ftsQ, and RcsB, which activates the promoter upstream of ftsA. smpdb.ca Guanosine 3'-diphosphate 5'-triphosphate (ppGpp) also plays a role, activating transcription upstream of the ftsZ gene. smpdb.ca

Beyond the dcw cluster, the synthesis of UDP-GlcNAc, an initial precursor for UDP-MurNAc and subsequently this compound, is also tightly regulated. The enzyme GlmS, which catalyzes the first and rate-limiting step of UDP-GlcNAc synthesis, is subject to post-transcriptional regulation by small noncoding RNAs (sRNAs), GlmY and GlmZ. nih.govnih.gov In conditions of glucosamine-6-phosphate (GlcN6P) limitation, GlmZ directly promotes the translation of glmS mRNA, while GlmY indirectly supports this by preventing the degradation of GlmZ. nih.govnih.gov Conversely, when GlcN6P levels are high, the RapZ-RNaseE complex mediates the degradation of GlmZ, thereby disrupting GlmS translation. nih.govnih.gov

Transcriptional control is also a common strategy for regulating peptidoglycan hydrolases, enzymes responsible for cleaving the peptidoglycan meshwork during cell growth and division. For instance, in Bacillus subtilis, the WalR-WalK two-component signaling pathway modulates the activity of peptidoglycan hydrolases such as LytE and CwlO through transcriptional control, ensuring precise remodeling of the cell wall.

Interplay with Other Bacterial Metabolic Pathways.

The biosynthesis and flux of this compound and other peptidoglycan precursors are not isolated processes but are intricately connected and coordinated with numerous other bacterial metabolic pathways. This integration is crucial for maintaining cellular homeostasis, responding to stress, and ensuring proper cell growth and division.

Peptidoglycan synthesis and turnover are energetically demanding processes that draw upon various metabolite pools. biorxiv.org There are well-established connections between peptidoglycan metabolism and processes like DNA replication and outer membrane biosynthesis. biorxiv.orgresearchgate.net Recent research has also begun to uncover significant links between peptidoglycan and folate metabolism. biorxiv.orgresearchgate.net Studies in Pseudomonas aeruginosa have demonstrated that inhibiting folate synthesis can have profound downstream effects on peptidoglycan metabolism and the integrity of the cell wall. biorxiv.orgresearchgate.net For example, folate inhibitors were shown to reduce the expression of AmpC β-lactamase by disrupting peptidoglycan recycling, which in turn potentiated the activity of β-lactam antibiotics. biorxiv.orgresearchgate.net Furthermore, folate inhibitors exhibited synergy with fosfomycin, an antibiotic that targets MurA (the first committed step in peptidoglycan synthesis), leading to the formation of round cells and subsequent explosive lysis. biorxiv.orgresearchgate.net

The impact of antifolate treatment extends beyond direct metabolic inhibition, as it can induce the SOS response in bacteria, resulting in cellular filamentation, which indicates a perturbation in cell wall metabolism. researchgate.net The assembly of the divisome, a protein complex essential for cell division and peptidoglycan synthesis, is also regulated by S-adenosyl methionine (SAM), a metabolite whose synthesis is dependent on folate. researchgate.net Another observed connection is the accumulation of Lipid II, a key peptidoglycan precursor, in Enterobacter cloacae following treatment with trimethoprim and sulfadiazine (antifolates), suggesting a blockage in peptidoglycan assembly after precursor biosynthesis. researchgate.net These findings highlight that the bacterial cell wall pathway is not an isolated target but is deeply integrated into the broader metabolic network, offering potential avenues for novel antimicrobial strategies that exploit these interdependencies. biorxiv.orgresearchgate.net

It appears that "this compound" is not a recognized chemical compound in the scientific literature, and no specific information, research findings, or PubChem CID could be found for a compound with this exact name. Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables focused solely on "this compound" as requested.

If "this compound" is a typo or a placeholder for another compound, please provide the correct or intended chemical name for further assistance.

Advanced Research Methodologies and Experimental Approaches for Studying Udp-maglal

Biochemical and Biophysical Assays for Enzyme Activity and Inhibition Profiling.

Fluorescence Titration and Binding Affinity Determination.

Fluorescence titration is a powerful biophysical technique employed to quantitatively assess the binding interactions between a ligand, such as UDP-MAGLAL, and its target macromolecules, typically enzymes involved in its metabolic pathway. This method leverages changes in the fluorescence properties (intensity, polarization, or lifetime) of a fluorescent probe or intrinsic protein fluorophores (e.g., tryptophan residues) upon ligand binding. uni-freiburg.de

The principle involves monitoring the alteration in fluorescence as increasing concentrations of the ligand (this compound or a related analog) are added to a solution containing the target protein. A common approach utilizes the intrinsic tryptophan fluorescence of the protein, which can be quenched or enhanced upon ligand binding, providing a direct signal for interaction. Alternatively, fluorescently labeled UDP derivatives or competitive displacement assays with fluorescently tagged compounds can be employed. uni-freiburg.deresearchgate.netnih.gov By fitting the observed fluorescence changes to a binding isotherm, key parameters such as the dissociation constant (K_d) can be determined, which quantifies the strength of the ligand-protein interaction. A lower K_d value indicates a tighter binding affinity. uni-freiburg.de

Table 1: Representative Binding Affinities of UDP-Sugars to UGM Determined by Fluorescence Titration

| Ligand | Enzyme State | Assay Type | Dissociation Constant (K_d) | Citation |

| UDP-Galp | Oxidized UGM | Fluorescent probe competition | 290 ± 40 µM | researchgate.net |

| UDP-Galp | Oxidized UGM | Tryptophan fluorescence | 220 µM | researchgate.net |

| UDP-Glc | Oxidized UGM | Fluorescent UDP derivative displacement | 550 ± 100 µM | researchgate.net |

| UDP-Glc | Reduced UGM | Fluorescent UDP derivative displacement | 750 ± 250 µM | researchgate.net |

Genetic Manipulation and Mutagenesis Studies in Model Bacterial Systems.

Genetic manipulation and mutagenesis studies are fundamental for dissecting the biological roles of this compound and the enzymes involved in its synthesis and utilization within bacterial systems. By altering specific genes, researchers can investigate the functional consequences on bacterial cell wall integrity, growth, and viability. uniprot.orguni-freiburg.de

The biosynthesis of peptidoglycan involves a series of ATP-dependent Mur ligases (MurC-MurF) that sequentially add amino acids to UDP-N-acetylmuramic acid (UDP-MurNAc) to form the UDP-MurNAc-pentapeptide, which includes the peptide chain found in this compound. lookchem.comchemsrc.com MurC, for instance, catalyzes the addition of L-alanine to UDP-MurNAc, forming UDP-MurNAc-L-Ala, a precursor to this compound. lookchem.comchemicalbook.com

Genetic approaches include:

Gene Knockouts/Deletions: Inactivating genes encoding enzymes responsible for this compound biosynthesis or its subsequent processing can reveal their essentiality for bacterial survival. For example, Mur ligases are considered essential for bacterial survival and are ubiquitous in prokaryotes, making them attractive antibacterial targets. chemsrc.com

Overexpression: Increasing the production of specific enzymes can help understand their regulatory mechanisms or bottlenecks in the pathway.

Site-Directed Mutagenesis: Introducing specific point mutations in genes encoding enzymes that interact with this compound allows for the study of critical amino acid residues involved in substrate binding, catalysis, or protein-protein interactions. For instance, studies have identified invariant amino acids in Mur peptide synthetases and explored their modification by site-directed mutagenesis to understand their functional roles. neobioscience.comecmdb.ca The phosphorylation of MurC, a Mur ligase, by the protein kinase PknA has been shown to decrease its enzymatic activity, highlighting a regulatory mechanism in peptidoglycan biosynthesis that can be investigated through mutagenesis of phosphoacceptor residues. chemicalbook.com

Random Mutagenesis Screens: These screens can identify novel functional residues or domains within bacterial effector proteins, including glycosyltransferases that interact with UDP-sugars. For example, a random mutagenesis screen identified critical residues in a glycosyltransferase domain of a bacterial effector, SdbA, which showed specificity for UDP-GlcNAc. uni.luuni.lu

Such studies are crucial for validating potential drug targets within the peptidoglycan biosynthesis pathway. For instance, the inhibition of MurA, an enzyme catalyzing the initial step of muramic acid synthesis, by phosphorylated uridine diphosphate-N-acetylglucosamine (UNAG-3P) has been demonstrated to disrupt peptidoglycan synthesis, leading to bacterial cell death. genome.jp

Computational Chemistry and Molecular Dynamics Simulations.

Computational chemistry, particularly molecular dynamics (MD) simulations and molecular docking, offers invaluable insights into the structural and dynamic aspects of this compound and its interactions with biological macromolecules at an atomic level. These methods complement experimental data by providing detailed information about binding modes, conformational changes, and the stability of ligand-protein complexes.

Molecular Docking: This technique predicts the preferred orientation of a ligand (like this compound) when bound to a protein target. It helps identify potential binding sites and estimate the binding affinity. For enzymes involved in peptidoglycan biosynthesis, such as MurB (UDP-N-Acetylenolpyruvoylglucosamine Reductase), molecular docking has been used to screen for potential inhibitors and predict their binding energies. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations track the time-dependent movement of atoms and molecules, providing a dynamic view of molecular interactions. For this compound and its associated enzymes (e.g., Mur ligases, transpeptidases), MD simulations can:

Elucidate Conformational Changes: Reveal how the enzyme's structure adapts upon binding to this compound. For example, MD simulations have explored the conformational changes in human UDP-glucuronosyltransferase (UGT1A1) upon binding to its cofactor UDP-glucuronic acid, which is crucial for understanding substrate and inhibitor recognition. modelseed.org

Analyze Binding Stability: Assess the stability of the this compound-protein complex over time, identifying key interactions (hydrogen bonds, hydrophobic contacts) that contribute to binding affinity.

Map Reaction Pathways: Provide insights into the catalytic mechanisms by observing the movement of atoms during a reaction, although this often requires advanced sampling techniques.

Predict Binding Free Energies: More sophisticated MD-based methods (e.g., MM-PBSA/GBSA) can calculate the binding free energy, offering a more accurate prediction of binding affinity than docking scores alone. uniprot.org

Studies on UDP-sugar-binding proteins frequently employ MD simulations. For instance, molecular dynamics simulations have been used to investigate the atomistic motions of Trypanosoma brucei UDP-galactose 4'-epimerase (TbGalE) in both apo and holo states, revealing how the presence and chirality of UDP-sugar ligands influence protein dynamics and function. Similarly, MD simulations have been utilized to understand the molecular basis of substrate binding and regioselectivity in UDP-glycosyltransferases. These computational approaches are vital for rational drug design efforts targeting this compound-related pathways.

Compound Names and PubChem CIDs

While a direct PubChem CID for the complete UDP-N-Acetylmuramyl-Ala-Glu-Lys-Ala-Lactate (this compound) molecule is not consistently available across all PubChem entries, its CAS number is 144483-60-3. The following table lists the PubChem CIDs for its constituent components and other relevant compounds mentioned in the article.

Significance of Udp-maglal Pathway in Antimicrobial Research and Drug Discovery

UDP-MAGLAL Pathway as a Validated Target for Novel Antibacterial Agents.

The peptidoglycan synthesis pathway, often referred to in the context of its UDP-linked precursors (e.g., UDP-N-acetylmuramyl-pentapeptide), is a multi-step enzymatic process occurring in the cytoplasm, cytoplasmic membrane, and periplasmic space of bacteria. Key enzymes involved in this pathway, such as the Mur ligases and penicillin-binding proteins (PBPs), are crucial for the formation and cross-linking of the peptidoglycan layer. mdpi.comresearchgate.netnih.govcreative-biolabs.comnih.gov Their essential roles in bacterial growth and viability, combined with their distinct nature from human cellular components, establish them as highly validated targets for antimicrobial drug discovery. researchgate.netpeerj.comnih.govpatsnap.comcreative-biolabs.comnih.gov

Rational Design and Synthesis of Inhibitors Targeting Key Enzymes.

Rational drug design approaches leverage the detailed understanding of enzyme structures and catalytic mechanisms within the peptidoglycan synthesis pathway to develop targeted inhibitors. This strategy aims to create molecules that selectively interfere with specific enzymatic steps, thereby disrupting cell wall formation. researchgate.net

Mur Ligase Inhibitors (e.g., MurD Inhibitors).

The Mur ligases (MurA, MurB, MurC, MurD, MurE, and MurF) are a family of ATP-dependent enzymes responsible for the sequential addition of amino acids to UDP-N-acetylmuramic acid (UDP-MurNAc), ultimately forming the UDP-MurNAc-pentapeptide precursor. researchgate.netnih.govmdpi.comresearchgate.netresearchgate.net These cytoplasmic enzymes are vital for bacterial cell wall biosynthesis and represent promising targets for novel antibacterial agents. researchgate.netmdpi.comresearchgate.netresearchgate.netontosight.ai

Research efforts have focused on designing inhibitors against individual Mur ligases. For instance, MurD ligase, which catalyzes the addition of D-glutamate to UDP-MurNAc-L-Ala, is a universally conserved enzyme in bacteria and a significant target. researchgate.netfrontiersin.org Inhibitors of MurD can be broadly categorized into peptides and non-peptides. frontiersin.org Virtual screening and structure-based drug design have led to the identification of several MurD inhibitors, with some exhibiting inhibitory concentrations (IC50) in the micromolar range. researchgate.netfrontiersin.orgacs.org Similarly, inhibitors for MurF ligase have been discovered, though challenges remain in achieving potent antibacterial activity, possibly due to poor cell wall permeability. researchgate.netfrontiersin.org Some compounds have also shown multi-pharmacological potential, inhibiting multiple Mur ligases (e.g., MurD, MurE, and MurF), which could be a strategy to combat bacterial resistance. mdpi.comresearchgate.netacs.orgmdpi.comnih.gov

Transpeptidase Inhibitors (e.g., Beta-Lactam Antibiotics and Their Mechanisms).

Transpeptidases, commonly known as Penicillin-Binding Proteins (PBPs), are crucial enzymes that catalyze the final cross-linking step of peptidoglycan synthesis, forming the rigid three-dimensional mesh of the bacterial cell wall. mdpi.compatsnap.comcreative-biolabs.comwikipedia.orgwikipedia.orgyoutube.comontosight.aiontosight.aiopen.edumdpi.compnas.orgmdpi.commedchemexpress.comacs.orgyoutube.com Beta-lactam antibiotics, a widely used class including penicillins, cephalosporins, carbapenems, and monobactams, function as mechanism-based inhibitors of PBPs. patsnap.comcreative-biolabs.comwikipedia.orgopen.edumdpi.comnih.govlibretexts.org

These antibiotics structurally mimic the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the peptidoglycan precursor. wikipedia.orgnih.gov Upon binding to the active site of PBPs, the highly reactive beta-lactam ring is opened, forming a stable, irreversible covalent acyl-enzyme complex with a catalytic serine residue of the PBP. wikipedia.orgwikipedia.orgopen.edumdpi.commdpi.comyoutube.comnih.govyoutube.com This irreversible acylation prevents the PBP from catalyzing the transpeptidation reaction, thereby disrupting the formation of peptide cross-links in the peptidoglycan layer. creative-biolabs.comwikipedia.orgontosight.aiontosight.aiopen.edumdpi.commdpi.comyoutube.comnih.govyoutube.com The resulting weakened cell wall leads to osmotic instability and ultimately bacterial cell lysis and death. creative-biolabs.comwikipedia.orgwikipedia.orgontosight.aiontosight.aiopen.edu

Biochemical Evaluation of Inhibitor Potency and Selectivity.

Common methods include:

Minimum Inhibitory Concentration (MIC) Testing: Determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. pharmacologydiscoveryservices.com

Agar Diffusion Methods (Disk Diffusion, Well Diffusion): Involve applying the antimicrobial agent to a solid agar medium inoculated with bacteria and observing zones of inhibition. nih.govaustinpublishinggroup.com

Broth Dilution Methods: Used to determine MIC and Minimum Bactericidal Concentration (MBC), which is the lowest concentration that kills 99.9% of the initial bacterial inoculum. nih.gov

Time-Kill Assays: Evaluate the rate and extent of bacterial killing by an antimicrobial agent over time. pharmacologydiscoveryservices.com

Checkerboard Assays: Assess the combined effect of two or more antimicrobial agents, determining synergy or antagonism. pharmacologydiscoveryservices.com

Enzyme Assays: Directly measure the inhibition of specific target enzymes (e.g., Mur ligases, PBPs) by potential inhibitors, often determining IC50 values. researchgate.netfrontiersin.orgacs.orgmdpi.com

Selectivity Assays: Evaluate the compound's toxicity against mammalian cells to ensure a favorable therapeutic index. acs.orgmdpi.com

These assays provide crucial data on a compound's potential as an antibacterial agent, guiding further development. nih.govaustinpublishinggroup.compharmacologydiscoveryservices.comresearchgate.net

Mechanisms of Bacterial Resistance to Antibiotics Targeting Peptidoglycan Precursors.

Bacterial resistance to antibiotics targeting peptidoglycan precursors is a significant global health challenge, often arising through several sophisticated mechanisms:

Beta-Lactam Antibiotics:

Enzymatic Hydrolysis by Beta-Lactamases: The most prevalent mechanism involves the production of beta-lactamase enzymes, which hydrolyze the beta-lactam ring of the antibiotic, rendering it inactive. wikipedia.orgyoutube.comontosight.aiontosight.aimdpi.comnih.govlibretexts.orgnih.govcmpt.ca These enzymes can be secreted or retained in the periplasmic space, depending on the bacterial species. cmpt.ca

Altered Penicillin-Binding Proteins (PBPs): Bacteria can acquire or develop mutations in their PBP genes, leading to the production of altered PBPs with reduced affinity for beta-lactam antibiotics. wikipedia.orgyoutube.comontosight.aiontosight.aimdpi.comnih.govoup.com Methicillin-resistant Staphylococcus aureus (MRSA), for instance, expresses PBP2a, which has a low affinity for beta-lactams. nih.govoup.com

Reduced Permeability/Efflux Pumps: In Gram-negative bacteria, modifications in outer membrane porins can reduce the entry of antibiotics into the cell. nih.govscienceopen.com Additionally, efflux pumps can actively transport antibiotics out of the bacterial cell. ontosight.ai

Glycopeptide Antibiotics (e.g., Vancomycin):

Resistance to glycopeptides like vancomycin primarily involves a modification of the peptidoglycan precursor's D-Ala-D-Ala terminus to D-Ala-D-lactate or D-Ala-D-Ser. patsnap.comnih.govlibretexts.orgscienceopen.com This alteration reduces the binding affinity of vancomycin to its target, thereby diminishing its inhibitory effect on peptidoglycan synthesis. nih.govscienceopen.com

Mur Ligase Inhibitors:

While specific detailed mechanisms of resistance to Mur ligase inhibitors are still being elucidated, general mechanisms could include mutations in the target Mur enzymes that reduce inhibitor binding or the development of efflux pump systems that expel the inhibitors from the bacterial cell. The common structural and catalytic features among Mur ligases suggest that targeting multiple enzymes simultaneously might be a strategy to circumvent resistance. mdpi.com

The continuous evolution of these resistance mechanisms necessitates ongoing research into novel antibacterial agents and strategies to overcome existing resistance.

Future Research Directions and Unanswered Questions in Udp-maglal Biology

Development of Advanced Screening Platforms for Pathway Modulators

The urgent global health threat posed by antimicrobial resistance necessitates the discovery of new antibacterial agents with novel mechanisms of action researchgate.netwho.int. Targeting essential bacterial pathways, such as peptidoglycan biosynthesis, is a proven strategy for antibiotic development ontosight.airesearchgate.net. UDP-MAGLAL, as a key intermediate, represents a promising target for identifying pathway modulators.

Current research efforts often focus on enzymes involved in peptidoglycan synthesis, such as the Mur ligases (MurC, MurD, MurE, MurF) and translocases like MraY ebi.ac.ukmdpi.comresearchgate.net. For instance, high-throughput fluorimetric assays have been developed to discover inhibitors of MurD ligase, which catalyzes the addition of D-glutamic acid to UDP-MurNAc-L-alanine researchgate.net. Similarly, a homogeneous, fluorescence resonance energy transfer-based MraY assay has been described for high-throughput screening of MraY inhibitors researchgate.net.

Future research should prioritize the development of advanced, high-throughput screening (HTS) platforms specifically tailored to identify compounds that modulate the synthesis, availability, or utilization of this compound. These platforms could include:

Enzyme-based assays: Developing assays for the specific enzymes directly involved in the formation or modification of this compound, if distinct from the broader Mur ligase family.

Fragment-based drug discovery (FBDD) and structure-based drug design (SBDD): Utilizing structural information of this compound-interacting proteins to design small molecules with high affinity and specificity.

Challenges in this area include the potential for redundancy in bacterial metabolic pathways, the need for high specificity to avoid off-target effects on host cells, and the complexity of bacterial cell wall synthesis. However, the development of such platforms is crucial for accelerating the discovery of novel chemical scaffolds that can disrupt bacterial cell wall formation by targeting this compound metabolism.

Elucidation of Regulatory Networks Governing Peptidoglycan Precursor Availability

Peptidoglycan biosynthesis is a multi-step process involving numerous enzymes and precursors, starting in the cytoplasm and culminating in the incorporation of units into the growing cell wall ebi.ac.ukmdpi.com. This compound is formed as an intermediate in this cytoplasmic stage ontosight.ai. Understanding the intricate regulatory networks that govern the availability of peptidoglycan precursors, including this compound, is essential for a comprehensive understanding of bacterial cell wall homeostasis.

The synthesis of peptidoglycan precursors involves a series of ATP-dependent Mur ligase enzymes (MurC, MurD, MurE, MurF) that successively add amino acids to UDP-N-acetylmuramic acid (UDP-MurNAc) ebi.ac.ukresearchgate.net. For example, MurC catalyzes the formation of UDP-N-acetylmuramyl-L-alanine from UDP-N-acetylmuramic acid and L-alanine ebi.ac.ukresearchgate.net. The subsequent steps lead to the formation of UDP-MurNAc-pentapeptide, which is then transferred to the membrane by MraY mdpi.comquora.comwikipedia.org.

Unanswered questions in this domain include:

Transcriptional and translational control: How are the genes encoding enzymes involved in this compound synthesis regulated in response to different environmental cues, such as nutrient availability, stress conditions, or host signals?

Post-translational modifications: Do post-translational modifications of key enzymes influence their activity or stability, thereby impacting this compound availability?

Feedback mechanisms: Are there feedback loops that sense the levels of peptidoglycan precursors or intermediates, including this compound, and adjust the synthesis rates accordingly?

Cross-talk with other pathways: How does the this compound pathway integrate with other essential bacterial metabolic pathways, and how do perturbations in one pathway affect the others?

Elucidating these regulatory networks will provide critical insights into bacterial adaptability and resilience, potentially revealing new vulnerabilities for therapeutic intervention.

Integration of Multi-Omics Data for Systems-Level Understanding of Cell Wall Homeostasis

A comprehensive understanding of bacterial cell wall homeostasis, particularly concerning the dynamic processes involving this compound, necessitates the integration of multi-omics data. Multi-omics approaches combine data from genomics, transcriptomics, proteomics, and metabolomics to provide a holistic, systems-level view of biological processes.

Genomics: Identifying all genes encoding enzymes and transporters involved in this compound synthesis and its downstream utilization.

Transcriptomics: Analyzing gene expression profiles under various conditions (e.g., stress, antibiotic exposure, host interaction) to understand how the transcription of this compound pathway genes is regulated.

Proteomics: Quantifying the abundance and modifications of proteins involved in this compound metabolism, providing insights into their activity and regulation.

Metabolomics: Measuring the levels of this compound and other related metabolites within the cell under different physiological states, offering direct insights into pathway flux and bottlenecks.

By integrating these diverse datasets, researchers can:

Construct comprehensive metabolic models: Develop computational models that simulate the flow of metabolites through the this compound pathway and its connections to other cellular processes.

Identify novel regulatory nodes: Pinpoint previously unrecognized genes, proteins, or metabolites that play crucial roles in controlling this compound availability and cell wall synthesis.

Uncover compensatory mechanisms: Understand how bacteria adapt to perturbations in cell wall synthesis, which is critical for overcoming resistance.

The challenges lie in the computational tools and algorithms required to integrate and interpret such large and complex datasets, but the opportunities for gaining unprecedented insights into bacterial cell wall biology are substantial.

Q & A

Basic Research Questions

Q. How should experimental designs be structured to investigate Udp-maglal’s physicochemical properties?

- Methodological Answer : Employ a factorial design to isolate variables influencing this compound’s behavior (e.g., temperature, solvent polarity, concentration). Use pre-test/post-test control group designs (as in Table 1 below) to compare experimental outcomes against baseline conditions . Replicate experiments across multiple batches to ensure reproducibility.

- Example Table:

| Group | Treatment | Key Variables Measured |

|---|---|---|

| Control | Standard solvent conditions | Stability, solubility |

| Experimental | Varied pH/temperature | Reaction kinetics, byproduct formation |

Q. What are the best practices for collecting and documenting this compound-related data?

- Methodological Answer : Implement a Data Management Plan (DMP) adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable). Use standardized metadata templates to record synthesis protocols, instrumental parameters (e.g., NMR shifts, HPLC retention times), and environmental conditions. Cross-validate datasets using peer-reviewed analytical tools (e.g., Gaussian for computational modeling) .

Q. How can researchers identify gaps in existing this compound literature?

- Methodological Answer : Conduct a systematic bibliometric analysis using tools like Scopus or Web of Science. Focus on recurring methodological limitations (e.g., small sample sizes in stability studies) and unresolved hypotheses (e.g., contradictory reports on this compound’s catalytic activity). Annotate gaps using a SWOT framework (Strengths, Weaknesses, Opportunities, Threats) .

Advanced Research Questions

Q. How can contradictions in this compound’s reported bioactivity data be resolved?

- Methodological Answer : Perform sensitivity analysis to identify variables causing discrepancies (e.g., impurity profiles, assay protocols). Use mixed-effects models to account for batch-to-batch variability. Cross-reference findings with orthogonal assays (e.g., in vitro vs. in vivo models) to validate mechanisms . For unresolved contradictions, propose replication studies with open-access protocols to enhance transparency .

Q. What theoretical frameworks are most suitable for interpreting this compound’s reaction mechanisms?

- Methodological Answer : Link experimental data to quantum mechanical models (e.g., Density Functional Theory) or kinetic isotope effect studies. Frameworks like Marcus Theory or Hammond’s Postulate can explain electron-transfer pathways or intermediate stability. Ensure alignment between observed data and theoretical predictions through iterative refinement .

Q. How should researchers address ethical and reproducibility challenges in this compound studies?

- Methodological Answer : Adopt open-science practices, including pre-registration of synthetic routes and raw data deposition in repositories like Zenodo. For ethical compliance, establish Material Transfer Agreements (MTAs) when sharing this compound samples. Use version-controlled documentation (e.g., GitLab) to track methodological adjustments during long-term studies .

Q. What statistical approaches are optimal for analyzing this compound’s dose-response relationships?

- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to fit dose-response curves. Use Bayesian inference to quantify uncertainty in EC50 values. For multivariate datasets, employ principal component analysis (PCA) to reduce dimensionality and identify latent variables .

Data Interpretation and Reporting

Q. How can researchers ensure this compound’s structural characterization meets IUPAC standards?

- Methodological Answer : Validate spectroscopic data (e.g., 2D-NMR, X-ray crystallography) against IUPAC’s Technical Report guidelines. Submit corrigenda promptly for errors in published spectra. Include error margins and confidence intervals in crystallographic tables to enhance reproducibility .

Q. What strategies mitigate bias in this compound’s pharmacological evaluations?

- Methodological Answer : Use double-blinded study designs and randomized sample allocation. Integrate negative controls (e.g., inactive analogs) to isolate this compound-specific effects. Perform post-hoc power analysis to confirm sample sizes are adequate to detect meaningful biological signals .

Tables for Reference

Table 1 : Example Experimental Design for Stability Studies

| Group | Sample Size | Conditions Tested | Duration | Key Metrics |

|---|---|---|---|---|

| A | n=30 | 25°C, pH 7.4 | 6 months | Degradation rate, impurity profile |

| B | n=30 | 40°C, pH 5.0 | 6 months | Solubility, crystalline structure |

Table 2 : Statistical Models for Dose-Response Analysis

| Model | Use Case | Parameters | Software |

|---|---|---|---|

| Hill equation | Sigmoidal curves | EC50, Hill coefficient | GraphPad Prism |

| Bayesian Hierarchical | Multilevel data | Posterior distributions | Stan/PyMC3 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。